molecular formula C10H14BN3O4 B8085624 Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-

Cat. No.: B8085624
M. Wt: 251.05 g/mol
InChI Key: UMVYTHGPJIFFOR-UHFFFAOYSA-N
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Description

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with morpholine and subsequent boronation. The reaction conditions often include the use of solvents such as toluene and pyridine, and reagents like benzoyl chloride for acylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids such as phenylboronic acid, benzylboronic acid, and 4-morpholinylboronic acid .

Uniqueness

What sets boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- apart is its unique structure, which combines a boronic acid group with a morpholinylcarbonyl-pyridinyl moiety. This combination enhances its reactivity and specificity in various chemical and biological applications .

Biological Activity

Boronic acids are a class of organic compounds that contain a boron atom bonded to a hydroxyl group and an alkyl or aryl group. The compound Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- (CAS No. 1444624-20-7) is notable for its potential biological activity, particularly in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, and implications in various fields.

Chemical Structure and Properties

The structure of Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- features a boron atom attached to a pyridine ring and a morpholine-derived carbonyl group. The presence of these functional groups is crucial for its interaction with biological systems.

Structure

  • Molecular Formula : C13H15B N2O3
  • Molecular Weight : 245.08 g/mol

Boronic acids are known to interact with biomolecules through reversible covalent bonding, particularly with diols and amino acids. This property makes them useful in drug design, particularly for developing protease inhibitors and targeting enzymes involved in various diseases.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue, effectively blocking substrate access.
  • Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy by selectively targeting cancer cells while sparing normal cells.

Case Studies

  • Antitumor Activity : A study demonstrated that certain boronic acid derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
  • Antiviral Properties : Research has indicated that boronic acids can inhibit viral replication by interfering with viral proteases essential for viral maturation .

Research Findings

A comprehensive review highlighted the versatility of boronic acids in biomedical applications, emphasizing their role in drug development due to their ability to form dynamic covalent bonds with biomolecules .

Synthesis of Boronic Acid Derivatives

The synthesis of Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]- typically involves the following steps:

  • Starting Materials : A pyridine derivative and a morpholine carbonyl compound.
  • Reaction Conditions : The reaction is often carried out under mild conditions using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the desired boronic acid structure .

Table 1: Synthesis Overview

StepStarting MaterialReaction TypeConditions
1Pyridine derivativeSuzuki couplingMild temperature
2Morpholine carbonylCoupling reactionPalladium catalyst

Applications in Drug Development

The unique properties of boronic acids make them valuable in various therapeutic areas:

  • Cancer Therapy : Targeting specific tumor markers.
  • Antiviral Agents : Developing inhibitors for viral proteases.
  • Diagnostic Tools : Utilizing their binding properties for biosensors.

Table 2: Potential Applications

Application AreaDescription
Cancer TreatmentInhibitors targeting tumor growth
Antiviral DrugsBlocking viral replication
BiosensorsDetecting specific biomolecules

Properties

IUPAC Name

[6-(morpholine-4-carbonylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O4/c15-10(14-3-5-18-6-4-14)13-9-2-1-8(7-12-9)11(16)17/h1-2,7,16-17H,3-6H2,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVYTHGPJIFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)N2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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